(R)-Nedisertib

Description

Overview of DNA Double-Strand Break (DSB) Repair Pathways

Cells have evolved two primary mechanisms to repair DNA double-strand breaks: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). wikipedia.organnualreviews.org The choice between these pathways is largely dependent on the phase of the cell cycle. annualreviews.org

Homologous Recombination (HR): This pathway is generally considered to be the more accurate of the two. HR uses an undamaged homologous DNA sequence, typically the sister chromatid, as a template to flawlessly repair the break. wikipedia.orgnih.gov Consequently, HR is most active during the S and G2 phases of the cell cycle, when a sister chromatid is available. encyclopedia.pubsciengine.com The process involves the resection of the DNA ends to create 3' single-stranded DNA overhangs, which then invade the homologous template to initiate DNA synthesis and restore the original sequence. sciengine.com

Non-Homologous End Joining (NHEJ): In contrast to HR, NHEJ directly ligates the broken DNA ends together without the need for a homologous template. wikipedia.orgnih.gov This makes NHEJ a faster but potentially more error-prone process, as it can lead to small insertions or deletions of nucleotides at the repair site. encyclopedia.pub NHEJ is the predominant DSB repair pathway in human cells and can operate throughout all phases of the cell cycle, being particularly crucial during the G0, G1, and G2 phases. encyclopedia.pubnih.gov

Other, less prominent pathways like single-strand annealing (SSA) and alternative end-joining (alt-EJ) also exist to repair DSBs under specific circumstances. sciengine.comnih.gov

Crucial Role of DNA-PK in Non-Homologous End Joining (NHEJ)

DNA-PK is an indispensable component of the NHEJ pathway. creative-diagnostics.comwikipedia.org The process is initiated when the Ku70/80 heterodimer recognizes and binds to the DSB. nih.gov This Ku-DNA complex acts as a scaffold, recruiting the DNA-PKcs catalytic subunit to the site of damage. encyclopedia.pubnih.gov The assembly of the full DNA-PK complex (Ku70/80 and DNA-PKcs) at the DNA ends is a critical step that activates the kinase function of DNA-PKcs. frontiersin.orgnih.gov

Once active, DNA-PKcs plays several key roles:

Synapsis: It helps to bring the two broken DNA ends together, a process known as synapsis, holding them in place for subsequent processing and ligation. nih.govnih.gov

End Processing Regulation: DNA-PKcs phosphorylates and regulates other NHEJ factors, such as Artemis, which is an endonuclease that processes incompatible DNA ends to make them suitable for ligation. encyclopedia.pub

Ligation Facilitation: The kinase activity of DNA-PKcs is required for the final step of NHEJ, where the DNA ligase IV complex, along with its cofactor XRCC4, joins the processed ends together, completing the repair. creative-diagnostics.comencyclopedia.pub

Autophosphorylation of DNA-PKcs is thought to induce a conformational change that allows other repair factors to access the DNA ends and facilitates the disassembly of the repair complex once ligation is complete. wikipedia.org

Rationale for DNA-PK Inhibition in Preclinical Research Contexts

The central role of DNA-PK in the NHEJ pathway makes it an attractive target for therapeutic intervention, particularly in oncology. aacrjournals.orgnih.gov Many cancer therapies, including ionizing radiation and certain chemotherapeutic agents (like topoisomerase II inhibitors), work by inducing DNA double-strand breaks in rapidly dividing tumor cells. medkoo.comaacrjournals.org However, cancer cells can develop resistance to these treatments by efficiently repairing the induced DNA damage, often through the upregulation of the NHEJ pathway. aacrjournals.orgmycancergenome.org

The rationale for DNA-PK inhibition is to block this critical repair mechanism. By inhibiting DNA-PK, compounds like (R)-Nedisertib prevent cancer cells from repairing therapy-induced DSBs. medkoo.commycancergenome.org This leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis (programmed cell death), thereby enhancing the cytotoxic effects of radiation and chemotherapy. aacrjournals.orgmedkoo.com This strategy is known as chemo- or radiosensitization. mycancergenome.orginvivochem.com

Preclinical studies have shown that inhibiting DNA-PK can significantly potentiate the antitumor activity of ionizing radiation and DNA-damaging drugs in various cancer cell lines and xenograft models. medkoo.cominvivochem.comaxonmedchem.com For instance, this compound, also known as M3814 or Peposertib, is a potent and selective inhibitor of DNA-PK. axonmedchem.comselleckchem.com Its ability to block DSB repair makes cancer cells more vulnerable to treatments that rely on causing DNA damage. medkoo.cominvivochem.com Therefore, DNA-PK inhibitors are being investigated to overcome therapeutic resistance and improve the efficacy of existing cancer treatments. mycancergenome.orgnih.gov

Research Findings for this compound

This compound is a highly potent and selective, orally bioavailable inhibitor of DNA-PK. axonmedchem.comselleckchem.com Its primary mechanism of action is the inhibition of the kinase activity of DNA-PK, which is essential for the NHEJ repair pathway. medkoo.cominvivochem.com

Preclinical Activity of this compound

| Parameter | Value/Observation | Context | Reference |

|---|---|---|---|

| Target | DNA-dependent protein kinase (DNA-PK) | Key enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway. | axonmedchem.commedchemexpress.com |

| IC₅₀ | < 3 nM (~0.6 nM) | Concentration required to inhibit 50% of DNA-PK enzyme activity in vitro. | medkoo.comselleckchem.com |

| Cellular Effect | Inhibition of DNA-PK autophosphorylation | Leads to an increased number of persistent DNA double-strand breaks after damage. | invivochem.comselleckchem.com |

| In Vitro Activity | Sensitizes multiple cancer cell lines to ionizing radiation and DSB-inducing agents. | Demonstrates potent radiosensitizing and chemosensitizing effects. | axonmedchem.comselleckchem.com |

| In Vivo Activity | Strongly potentiates the antitumor activity of ionizing radiation, leading to complete tumor regression in some xenograft models. | Combined with a fractionated radiation schedule in models like FaDu and NCI-H460. | axonmedchem.commedchemexpress.com |

| Additional Activity | Acts as a modulator of ABCG2, reversing multidrug resistance. | Enhances cytotoxicity of ABCG2 substrate drugs like Mitoxantrone (B413) and Doxorubicin (B1662922) in ABCG2-overexpressing lung cancer cells. | medchemexpress.comnih.gov |

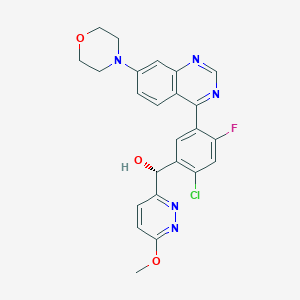

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(R)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWXJLUYGFNTAL-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NN=C(C=C1)[C@@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Characterization of R Nedisertib As a Dna Pk Inhibitor

Identification and Classification of (R)-Nedisertib (M3814/Peposertib)

This compound, also known by its developmental codes M3814 and MSC2490484A, and as Peposertib, is an orally bioavailable small molecule. axonmedchem.comselleckchem.comdrugbank.commycancergenome.orgnih.gov It is classified as a highly potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PK). axonmedchem.comselleckchem.com This enzyme is a serine/threonine protein kinase that plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). mycancergenome.org By targeting DNA-PK, this compound interferes with this repair process. mycancergenome.orgnih.gov The inhibition of DNA-PK's catalytic activity sensitizes cancer cells to agents that induce DSBs. selleckchem.com

Potency and Selectivity Profile for DNA-PK in Biochemical Assays

Biochemical assays have demonstrated that this compound is a highly potent inhibitor of DNA-PK. Multiple sources report its half-maximal inhibitory concentration (IC50) to be less than 3 nM. selleckchem.commedchemexpress.com Another study determined the IC50 of M3814 against DNA-PKcs to be 46 nM and further confirmed a dose-dependent inhibition of kinase activity in biochemical assays, with an approximate IC50 of 50 nM. nih.gov

This compound is characterized by its high selectivity for DNA-PK over other related kinases within the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as mTOR and PI3K. selleckchem.com This selectivity is a key characteristic, distinguishing it from broader-spectrum kinase inhibitors.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound (M3814/Peposertib) | DNA-PK | < 3 | selleckchem.commedchemexpress.com |

| This compound (M3814/Peposertib) | DNA-PKcs | 46 | nih.gov |

Comparative Analysis with Other Investigational DNA-PK Inhibitors

The landscape of investigational DNA-PK inhibitors includes several other molecules that have been evaluated in biochemical assays. A comparative analysis highlights the varying potencies and selectivities of these compounds.

AZD7648 is another highly potent and selective, orally active DNA-PK inhibitor with a reported IC50 of 0.6 nM. nih.govmedchemexpress.com In cellular assays, it has been shown to inhibit radiation-induced DNA-PKcs autophosphorylation with an IC50 of 92 nM. nih.gov

VX-984 (M9831) is a potent and selective, ATP-competitive inhibitor of DNA-PK. selleckchem.commedkoo.comselleckchem.com It demonstrates an IC50 of 88 nM for the inhibition of DNA-PKcs autophosphorylation in lung cancer cells. probechem.com

NU7441 (KU-57788) is a highly potent and selective DNA-PK inhibitor with an IC50 of 14 nM in cell-free assays. selleckchem.com However, it also shows inhibitory activity against mTOR and PI3K at higher concentrations, with IC50 values of 1.7 µM and 5 µM, respectively. selleckchem.com

CC-115 acts as a dual inhibitor, targeting both DNA-PK and mTOR with high potency, showing IC50 values of 13 nM and 21 nM, respectively. nih.govselleckchem.com

This comparative data illustrates that while all these compounds target DNA-PK, they exhibit different potency and selectivity profiles, which can influence their biochemical and cellular effects.

| Inhibitor | Alternative Names | Target(s) | IC50 (nM) | Reference |

|---|---|---|---|---|

| This compound | M3814, Peposertib | DNA-PK | < 3 | selleckchem.commedchemexpress.com |

| AZD7648 | - | DNA-PK | 0.6 | medchemexpress.com |

| VX-984 | M9831 | DNA-PKcs (autophosphorylation) | 88 | probechem.com |

| NU7441 | KU-57788 | DNA-PK | 14 | selleckchem.com |

| mTOR | 1700 | selleckchem.com | ||

| PI3K | 5000 | selleckchem.com | ||

| CC-115 | - | DNA-PK | 13 | nih.govselleckchem.com |

| mTOR | 21 | nih.govselleckchem.com |

Elucidation of R Nedisertib S Mechanism of Action at the Molecular and Cellular Level

Inhibition of DNA-PK Catalytic Subunit (DNA-PKcs) Activity

(R)-Nedisertib functions as a highly potent inhibitor of the catalytic activity of DNA-PKcs. selleckchem.comnih.gov DNA-PKcs is a serine/threonine-protein kinase belonging to the phosphoinositide 3-kinase (PI3K)-related protein kinase (PIKK) family. frontiersin.orgnih.gov The kinase activity of DNA-PKcs is essential for its role in signaling and orchestrating the repair of DNA DSBs. uniprot.orggoogle.com this compound directly targets and neutralizes this enzymatic function. selleckchem.com In cell-free assays, its racemate, Nedisertib (M3814), demonstrates significant potency with an IC50 value of less than 3 nM. selleckchem.commedchemexpress.com

| Compound | Target | Reported IC50 | Reference |

|---|---|---|---|

| Nedisertib (M3814) | DNA-PK | < 3 nM | selleckchem.com |

| This compound | DNA-PK | 7-30 nM | adooq.com |

| NU7441 (KU-57788) | DNA-PK | 14 nM | adooq.com |

| AZD7648 | DNA-PKcs | 0.6 nM | nih.gov |

The inhibitory action of this compound on DNA-PKcs is achieved through direct competition with adenosine (B11128) triphosphate (ATP) at the enzyme's active site. nih.gov Cryo-electron microscopy (cryo-EM) studies have provided detailed structural insights into this mechanism. The research reveals that M3814, the racemate of this compound, binds within the ATP-binding groove of the DNA-PKcs kinase domain. nih.gov

This binding physically obstructs ATP from accessing its binding pocket, thereby preventing the phosphotransfer reaction that is fundamental to the kinase's function. nih.gov The structures show that inhibitors like M3814 occupy the same space as ATP, confirming a competitive mode of action. nih.gov This direct competition effectively shuts down the enzyme's ability to phosphorylate its downstream targets, which are essential for the progression of DNA repair. acs.orgnih.gov

A critical step in the activation and regulation of DNA-PK is its autophosphorylation at several sites, including the Serine 2056 (S2056) cluster. frontiersin.orggenecards.org This autophosphorylation event is induced by DNA damage and is crucial for remodeling the DNA-PK complex, which allows for the subsequent processing and ligation of broken DNA ends. uniprot.orggenecards.org

By inhibiting the catalytic activity of DNA-PKcs, this compound directly prevents this essential autophosphorylation. selleckchem.com The inhibition of phosphorylation at the S2056 site is a key biomarker of the compound's activity. iu.edunih.gov This blockade of autophosphorylation stalls the DNA repair process, as the DNA-PK complex remains at the damage site, unable to transition to the next phase of repair. selleckchem.comgenecards.org

Modulation of DNA Damage Repair Pathways

The primary consequence of inhibiting DNA-PKcs activity is the profound modulation of cellular DNA damage repair capabilities. The cell relies on two main pathways to repair DSBs: non-homologous end joining (NHEJ) and homology-directed repair (HDR). google.com DNA-PK is the master regulator of the canonical NHEJ pathway. acs.orgtandfonline.com

This compound's mechanism is fundamentally linked to the suppression of the NHEJ pathway. invivochem.comgoogle.com NHEJ is the predominant pathway for repairing DSBs throughout the cell cycle and involves the direct ligation of broken DNA ends. nih.gov The process is initiated by the Ku70/80 heterodimer binding to the DNA break, which then recruits and activates DNA-PKcs. acs.orgresearchgate.net The activated DNA-PKcs kinase then phosphorylates various downstream factors to process and ultimately ligate the DNA ends. google.com

By competitively inhibiting the ATP-binding site of DNA-PKcs, this compound effectively halts the NHEJ cascade at an early stage. invivochem.comnih.gov This prevents the repair of DSBs, particularly those induced by external agents like ionizing radiation. invivochem.comselleckchem.com This inhibition of NHEJ is a primary contributor to the compound's anti-cancer activity, as tumor cells often rely on this pathway to survive the DNA damage caused by therapies. iu.edu

A direct outcome of inhibiting the NHEJ pathway is an increase in the number and persistence of unrepaired DNA double-strand breaks (DSBs) within the cell. selleckchem.com When DNA-PKcs is inhibited by this compound, the repair of DSBs is blocked, leading to their accumulation. selleckchem.comnih.gov

The persistence of these breaks is a severe form of cellular damage. plos.orgreactome.org Unrepaired DSBs can trigger prolonged activation of DNA damage checkpoint signaling, leading to sustained cell cycle arrest or, ultimately, programmed cell death (apoptosis). plos.orgnih.gov The increased load of persistent DSBs is a key factor in how this compound sensitizes cancer cells to radiation, as the combination of radiation-induced damage and a disabled repair pathway proves lethal to the cell. invivochem.comselleckchem.com

Interaction with DNA-PK Holoenzyme Components

The DNA-PK holoenzyme is a complex consisting of the large catalytic subunit, DNA-PKcs, and the DNA-binding regulatory heterodimer, Ku70/80. frontiersin.orgresearchgate.net The Ku heterodimer is responsible for first recognizing a DNA double-strand break and then recruiting DNA-PKcs to the site of damage to form the active holoenzyme. acs.orgnih.gov

Cryo-EM structural analysis has shown that M3814, the racemate of this compound, binds directly to the catalytic subunit, DNA-PKcs. nih.gov The interaction occurs specifically within the ATP-binding pocket located in the kinase domain of the protein. nih.gov Importantly, these studies also revealed that the binding of the inhibitor to DNA-PKcs does not prevent the assembly of the larger DNA-PK holoenzyme. This indicates that this compound does not interfere with the initial recruitment of DNA-PKcs by the Ku70/80 complex at the site of a DNA break. Instead, it allows the holoenzyme to form but renders it catalytically inert, effectively trapping the inactive complex at the DNA damage site. nih.gov

| Interaction Aspect | Details | Reference |

|---|---|---|

| Direct Binding Target | DNA-PK catalytic subunit (DNA-PKcs) | nih.gov |

| Binding Site | ATP-binding groove in the kinase domain | nih.gov |

| Inhibition Type | ATP-competitive | nih.gov |

| Effect on Holoenzyme Assembly | Does not inhibit the assembly of the DNA-PKcs/Ku70/80 complex | nih.gov |

Direct Interaction with Ku70/80 Heterodimer and Ku-DNA Binding

The repair of DNA double-strand breaks via the canonical NHEJ pathway is initiated by the rapid recognition and binding of the Ku70/80 heterodimer to the broken DNA ends. researchgate.netportlandpress.com This binding event serves as a scaffold, recruiting the DNA-PKcs to the damage site to form the active DNA-PK complex. portlandpress.com While some inhibitors are designed to block the initial Ku-DNA interaction, this compound functions by targeting the catalytic subunit, DNA-PKcs, after it has been recruited to the DNA break by Ku70/80. nih.govnih.gov By inhibiting the kinase function of DNA-PKcs, Nedisertib prevents the phosphorylation of downstream targets essential for the subsequent steps of the NHEJ pathway. researchgate.netnih.gov The formation of the DNA-PK complex, initiated by Ku70/80 binding to DNA, is a prerequisite for the kinase activity that Nedisertib targets. portlandpress.com

Regulation of Artemis Activity

Artemis is a crucial nuclease in the NHEJ pathway, responsible for processing damaged or incompatible DNA ends to make them suitable for ligation. semanticscholar.orgportlandpress.com By itself, Artemis possesses an intrinsic single-stranded DNA exonuclease activity. nih.gov However, its critical endonuclease activity, which is required to open DNA hairpins during V(D)J recombination and process a variety of DSB end structures, is dependent on its interaction with and phosphorylation by activated DNA-PKcs. semanticscholar.orgnih.govnih.govresearchoutreach.org

This compound, by inhibiting the kinase activity of DNA-PKcs, prevents the necessary conformational change and activation of Artemis. nih.gov This leads to a functional inhibition of the nuclease. nih.gov Studies have confirmed that chemical inhibition of DNA-PKcs with Nedisertib (M3814) impairs the endonuclease function of Artemis. nih.gov This was demonstrated in assays where Nedisertib treatment prevented the Artemis-mediated cleavage of specific DNA substrates, a process that is otherwise enabled by active DNA-PKcs. nih.gov This inhibition of Artemis activity is a key consequence of Nedisertib's action, preventing the proper processing of DNA ends and halting the NHEJ repair process. nih.govresearchoutreach.org

Cellular Consequences of DNA-PK Inhibition by this compound

The inhibition of DNA-PK's catalytic activity by this compound triggers significant downstream effects within the cell, primarily by disrupting the DNA damage response and modulating pathways that control cell survival and proliferation. mdpi.comaacrjournals.org These consequences are particularly impactful in cancer cells, which often have a higher reliance on specific DNA repair pathways due to genomic instability and elevated levels of DNA damage. mdpi.comaacrjournals.org

Impact on DNA Damage Response Signaling Cascades

The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow time for repair, and initiates repair pathways or, if the damage is too severe, apoptosis. mdpi.commdpi.com Key upstream regulators of the DDR include the kinases ATM, ATR, and DNA-PK. mdpi.com Inhibition of DNA-PK by Nedisertib directly cripples the NHEJ pathway. nih.govaacrjournals.org

This disruption can lead to an accumulation of unrepaired DSBs, which in turn can activate other signaling cascades. For example, persistent DSBs can lead to the phosphorylation of the histone variant H2AX, forming γH2AX, a well-known marker of DNA damage. aacrjournals.org Preclinical studies in Ewing Sarcoma models showed that combining a DNA-PK inhibitor with agents that cause DNA damage, like topoisomerase poisons, leads to a significant enhancement of DNA damage markers. aacrjournals.org The inhibition of one major repair pathway can force cells to rely on alternative, often more error-prone, repair mechanisms or can lead to the activation of checkpoint kinases like CHK1 and CHK2, which are downstream of ATR and ATM, respectively, in an attempt to halt cell cycle progression. nih.govmdpi.com Ultimately, the failure to repair DSBs due to DNA-PK inhibition can trigger apoptotic pathways, leading to cell death. aacrjournals.org

Cellular Proliferation and Survival Modulation in Preclinical Models

In preclinical settings, this compound has demonstrated significant effects on the proliferation and survival of cancer cells, primarily by enhancing the cytotoxicity of DNA-damaging agents like chemotherapy and radiotherapy. researchgate.netmedchemexpress.com

In various human cancer xenograft models, the combination of Nedisertib with ionizing radiation (IR) led to significant tumor growth inhibition and even tumor regression, an effect not observed with either treatment alone. medchemexpress.com For instance, in a FaDu (head and neck cancer) xenograft model, combining Nedisertib with a total of 60 Gy of radiation resulted in tumor regression with no regrowth observed. medchemexpress.com

Table 1: Effect of this compound in Combination with Ionizing Radiation (IR) in Human Xenograft Models Data sourced from preclinical studies. medchemexpress.com

| Cancer Type | Xenograft Model | Treatment Combination | Observed Outcome |

|---|---|---|---|

| Colon | HCT116 | Nedisertib + IR | Significant tumor growth inhibition |

| Head and Neck | FaDu | Nedisertib (25 & 50 mg/kg) + IR (60 Gy) | Tumor regression, no tumor regrowth |

| Lung | NCI-H460 | Nedisertib + IR | Tumor regression |

| Pancreas | Capan-1 | Nedisertib + IR | Significant tumor growth inhibition |

| Pancreas | BxPC3 | Nedisertib + IR | Significant tumor growth inhibition |

Furthermore, Nedisertib has been shown to modulate and reverse multidrug resistance (MDR) mediated by the ABCG2 transporter protein. In ABCG2-overexpressing lung cancer cell lines, non-toxic concentrations of Nedisertib significantly enhanced the cytotoxicity of chemotherapy drugs that are ABCG2 substrates, such as Mitoxantrone (B413) and Doxorubicin (B1662922). nih.gov

Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by this compound Data from in vitro studies on NSCLC cell lines. nih.gov

| Cell Line | Chemotherapy Agent | Combination Treatment | Effect |

|---|---|---|---|

| NCI-H460/MX20 | Mitoxantrone | Nedisertib (1 µM) + Mitoxantrone | Significantly sensitized resistant cells |

| NCI-H460/MX20 | Doxorubicin | Nedisertib (1 µM) + Doxorubicin | Significantly sensitized resistant cells |

| A549/MX10 | Mitoxantrone | Nedisertib (0.3 µM) + Mitoxantrone | Significantly sensitized resistant cells |

| A549/MX10 | Doxorubicin | Nedisertib (0.3 µM) + Doxorubicin | Significantly sensitized resistant cells |

In models of Ewing Sarcoma, the addition of a DNA-PK inhibitor to topoisomerase poisons converted a cell cycle arrest (G2/M arrest) response into a robust apoptotic response, leading to enhanced tumor shrinkage in vivo. aacrjournals.org These findings underscore the role of this compound in modulating cellular proliferation and survival by crippling a key DNA repair pathway, thereby sensitizing cancer cells to DNA-damaging therapies. researchgate.netaacrjournals.org

Preclinical Efficacy Studies in Oncological Research Models

Evaluation of Antitumor Activity as a Single Agent in Preclinical Models

(R)-Nedisertib, also known by its developmental code M3814 or peposertib, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) tandfonline.comfrontiersin.orgmdpi.com. DNA-PK plays a crucial role in the DNA damage response (DDR) pathway, particularly in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway frontiersin.orgmdpi.comoup.com. By inhibiting DNA-PK, this compound interferes with this repair mechanism, thereby sensitizing cancer cells to DNA-damaging agents and potentially exhibiting antitumor activity as a single agent, especially in tumors with deficiencies in other DDR pathways frontiersin.orgsemanticscholar.org.

Research into the preclinical efficacy of this compound as a single agent has indicated promising results in specific contexts. Studies have reported that this compound possesses strong monotherapy efficacy in various preclinical models of solid tumors and lymphomas, particularly those with deficiencies in DNA damage response pathways semanticscholar.org. Furthermore, potent single-agent antitumor activity has been demonstrated in vivo in preclinical models of prostate cancer semanticscholar.org. While some findings suggest that its growth inhibition as a single agent might be modest, its capacity to sensitize cells to other treatments is a significant aspect of its preclinical profile mdpi.com.

The following table summarizes the observed preclinical antitumor activity of this compound when used as a single agent:

| Preclinical Model Type | Observed Antitumor Activity (Single Agent) | Notes on DDR Status |

| Solid Tumors | Strong efficacy | DDR deficiencies |

| Lymphoma | Strong efficacy | DDR deficiencies |

| Prostate Cancer | Potent activity (in vivo) | Not specified |

It is important to note that while these findings highlight the potential of this compound as a monotherapy in certain preclinical settings, much of its preclinical investigation has focused on its synergistic effects when combined with other anticancer modalities, such as radiation therapy and chemotherapy medchemexpress.comresearchgate.net.

Investigation of Drug Resistance Mechanisms and Reversal Strategies

Modulation of Multidrug Resistance (MDR) Phenotypes

(R)-Nedisertib has demonstrated the ability to act as a modulator of the ATP-binding cassette (ABC) transporter ABCG2, which is frequently implicated in multidrug resistance (MDR). nih.gov Overexpression of ABCG2 in cancer cells leads to the efflux of various chemotherapeutic agents, reducing their intracellular concentration and efficacy. nih.gov

Impact on ABCG2 Efflux Pump Function

Mechanistic studies have revealed that this compound can attenuate the efflux activity of the ABCG2 transporter. nih.gov This leads to an increased intracellular accumulation of drugs that are substrates of ABCG2. nih.gov Research indicates that this compound stimulates the ATPase activity of ABCG2 in a concentration-dependent manner, which is characteristic of ABCG2 substrates or inhibitors. nih.govresearchgate.net However, this stimulation of ATPase activity does not result in this compound itself being pumped out of the cell. nih.gov Instead, it appears to competitively inhibit the transport of other substrates. researchgate.net This action is achieved without altering the protein expression or the cell surface localization of the ABCG2 transporter. nih.govresearchgate.net

The interaction between this compound and the ABCG2 transporter has been supported by molecular docking analyses, which predict a high-affinity binding within the drug-binding cavity of the transporter. nih.govresearchgate.net

Sensitization of Drug-Resistant Cell Lines

The inhibitory effect of this compound on ABCG2 function translates to the sensitization of drug-resistant cancer cell lines. In preclinical studies, non-toxic concentrations of this compound were shown to significantly enhance the cytotoxicity of ABCG2 substrate drugs in cancer cells overexpressing the transporter. nih.gov This reversal of resistance was not observed in the parental, drug-sensitive cell lines, indicating that the effect is specific to ABCG2-mediated resistance. nih.gov

For instance, in ABCG2-overexpressing non-small cell lung cancer (NSCLC) cell lines, such as NCI-H460/MX20 and A549/MX10, this compound effectively reversed resistance to the chemotherapeutic agents mitoxantrone (B413) and doxorubicin (B1662922). nih.gov

| Cell Line | Cancer Type | Resistance Mechanism | Sensitizing Agent | Chemotherapeutic Agent | Observed Effect |

|---|---|---|---|---|---|

| NCI-H460/MX20 | Non-Small Cell Lung Cancer | ABCG2 Overexpression | This compound (M3814) | Mitoxantrone | Significant sensitization and reversal of resistance nih.gov |

| NCI-H460/MX20 | Non-Small Cell Lung Cancer | ABCG2 Overexpression | This compound (M3814) | Doxorubicin | Significant sensitization and reversal of resistance nih.gov |

| A549/MX10 | Non-Small Cell Lung Cancer | ABCG2 Overexpression | This compound (M3814) | Mitoxantrone | Significant sensitization and reversal of resistance nih.gov |

| A549/MX10 | Non-Small Cell Lung Cancer | ABCG2 Overexpression | This compound (M3814) | Doxorubicin | Significant sensitization and reversal of resistance nih.gov |

Preclinical Anticipation of On-Target and Off-Target Resistance Mechanisms

To proactively address the development of resistance to novel therapeutic agents like this compound, advanced preclinical methods are employed to identify potential resistance mechanisms before they emerge in a clinical setting.

Application of CRISPR/Cas9 Screens for Resistance Identification

Genome-wide CRISPR/Cas9 knockout screens are a powerful tool for identifying genes that, when lost, confer either sensitivity or resistance to a particular drug. In a study investigating sensitivity to ¹⁷⁷Lutetium-DOTA-octreotate radionuclide therapy, a CRISPR/Cas9 screen identified the DNA-PK catalytic subunit (PRKDC) as the most significant hit in the sensitivity arm. nih.gov The loss of DNA-PK function sensitized cells to the radionuclide therapy. nih.gov

Following this genetic identification, this compound was used as a pharmacological inhibitor of DNA-PK to validate the findings. The combination of this compound and the radionuclide therapy resulted in significantly reduced cell survival, confirming the synthetic lethal interaction identified by the CRISPR screen. nih.gov This approach demonstrates the utility of CRISPR/Cas9 screens in identifying on-target resistance mechanisms (or in this case, sensitizing pathways) and provides a rationale for combination therapies involving this compound. nih.gov

Pharmacological Research in Preclinical Contexts

Preclinical Pharmacodynamics: Measurement of DNA-PK Inhibition in Biological Samples

The pharmacodynamic activity of (R)-Nedisertib is primarily characterized by its potent inhibition of DNA-PK. This inhibition is achieved by targeting the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme that orchestrates the NHEJ repair pathway. By blocking DNA-PK activity, this compound prevents the efficient repair of DNA double-strand breaks, which are frequently induced by DNA-damaging agents such as ionizing radiation (IR) and certain chemotherapies.

Preclinical studies have demonstrated that this compound exhibits a high potency, with in vitro inhibitory concentrations (IC50) reported to be less than 3 nM for DNA-PK selleckchem.commedchemexpress.com. This potent inhibition translates into significant biological effects in various cancer models. In in vitro assays, this compound has been shown to sensitize a broad range of cancer cell lines to ionizing radiation and other DNA-damaging agents, including topoisomerase II poisons like etoposide (B1684455) and doxorubicin (B1662922) selleckchem.commedchemexpress.commdpi.comnih.govtandfonline.comnih.gov. This radiosensitizing and chemosensitizing effect is attributed to the accumulation of unrepaired DNA damage, leading to increased genomic instability, mitotic catastrophe, and ultimately, cell death selleckchem.comnih.govaacrjournals.orgnih.gov.

Furthermore, in vivo studies utilizing xenograft models of human cancers have confirmed the pharmacodynamic activity of this compound. Oral administration in combination with ionizing radiation has demonstrated strong potentiation of antitumor effects, leading to significant tumor growth inhibition and, in some cases, complete tumor regression medchemexpress.comaxonmedchem.comresearchgate.net. This compound has also shown synergistic interactions with other therapeutic agents, such as the mitotic MTH1 inhibitor OXC-101, by increasing apoptosis and inducing mitotic arrest in cancer cells aacrjournals.org. Its ability to modulate ABCG2-mediated multidrug resistance has also been observed, enhancing the cytotoxicity of drugs like mitoxantrone (B413) and doxorubicin in resistant cancer cell lines medchemexpress.comnih.gov.

| Finding / Effect | Description | Biological Sample / Model | Citation |

| DNA-PK Inhibition Potency | IC50 value for DNA-PK inhibition | In vitro | selleckchem.commedchemexpress.com |

| Radiosensitization | Potentiates antitumor activity of ionizing radiation, leading to tumor growth inhibition and regression. | In vivo xenograft models | medchemexpress.comaxonmedchem.comresearchgate.net |

| Chemosensitization | Enhances cytotoxicity of DNA-damaging agents (e.g., etoposide, doxorubicin, mitoxantrone). | In vitro cancer cell lines (e.g., NSCLC, neuroblastoma) | medchemexpress.comnih.gov |

| Synergy with Other Agents | Synergistic interaction with OXC-101, resulting in increased apoptosis and mitotic arrest. | In vitro cancer cell lines | aacrjournals.org |

| DNA Double-Strand Break Repair Inhibition | Retards the repair of radiation-induced and etoposide-induced DNA double-strand breaks (DSBs). | In vitro (demonstrated for related DNA-PK inhibitors) | nih.gov |

| Cellular Effects | Leads to an increased number of persistent DSBs, mitotic arrest, and enhanced apoptosis in cancer cells. | In vitro cancer cell lines | selleckchem.comaacrjournals.org |

Preclinical Pharmacokinetics: Metabolite Identification (e.g., M467) in Non-Human Models

Studies have indicated that M467 concentrations in plasma tend to peak and decline in parallel with the parent compound, peposertib, across different treatment conditions nih.gov. The quantification of both peposertib and its metabolite M467 in plasma samples has been performed using validated assay methods as part of pharmacokinetic analyses in preclinical settings nih.gov. While detailed pharmacokinetic parameters for M467 in specific non-human models are not extensively detailed in the provided snippets, its identification as an active metabolite derived from preclinical studies is a key finding.

| Metabolite | Identification | Biological Activity | Source |

| M467 | Major circulating metabolite of peposertib (O-demethylated peposertib). | Shows measurable DNA-PK inhibition | nih.govresearchgate.net |

Applications of R Nedisertib in Genome Editing Research

(R)-Nedisertib, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), has emerged as a significant molecular tool in the field of genome editing. medchemexpress.comnih.gov Its primary mechanism of action, the inhibition of a key DNA repair pathway, allows for the modulation of cellular responses to the DNA double-strand breaks (DSBs) induced by CRISPR/Cas9 systems. invivochem.commycancergenome.org This has led to its application in strategies aimed at improving the precision and efficiency of genetic modifications.

Computational and Structural Biology Studies of R Nedisertib

Molecular Docking Analyses with DNA-PK Components (e.g., Ku70/80, DNA-PKcs)

Molecular docking studies are crucial for predicting the binding modes of inhibitors to their target proteins, providing insights into the molecular interactions that drive affinity and selectivity. Nedisertib has been analyzed in the context of its binding to DNA-PK components. Structures of DNA-PKcs, such as those found in Protein Data Bank (PDB) ID 1IX, have been utilized to investigate ligand binding within the kinase domain mdpi.com. Docking analyses have identified key residues within the DNA-PKcs binding site that interact with inhibitors, often involving hydrophobic and electrostatic interactions. For instance, residues like MET3929, LEU3806, TRP3805, ILE3803, and TYR3791 have been implicated in forming hydrophobic interactions with inhibitor structures, while TYR3791 can also engage in π–π stacking mdpi.com. Studies on related compounds have also employed docking with the Ku70/80 heterodimer, using PDB entries like 1JEQ and 1JEY, to understand interactions at this complex researchgate.net. Predicted molecular docking scores, such as GLIDE XP Gscores, have been used to evaluate the binding potential of inhibitors to DNA-PK iu.edu.

Virtual Screening Approaches for Novel DNA-PKcs Inhibitors

Virtual screening (VS) is a computational technique used to rapidly identify potential drug candidates from large compound libraries by predicting their binding affinity to a target protein. Structure-based VS, which utilizes the 3D structure of the target, is particularly effective for discovering novel chemotypes. Deep learning-based screening pipelines, integrating methods like DeepBindGCN, have been employed to identify novel inhibitors of DNA-PKcs mdpi.comresearchgate.net. These approaches can screen millions of compounds efficiently, significantly reducing the cost and time associated with experimental screening. For instance, one study employed a pipeline combining deep learning models, Schrödinger docking, and MD simulations to screen a large dataset, leading to the identification of several potential DNA-PKcs inhibitors.

Table 1: Identified DNA-PKcs Inhibitors from Virtual Screening

| Compound ID | IC50 (μM) | Notes |

|---|---|---|

| 5025-0002 | 152.6 | Identified via deep learning-based screening pipeline mdpi.comresearchgate.net |

| M769-1095 | 30.71 | Identified via deep learning-based screening pipeline mdpi.comresearchgate.net |

Deep Learning Methods for Protein-Ligand Interaction Prediction

Deep learning (DL) has revolutionized computational drug discovery by enabling the development of sophisticated models for predicting protein-ligand interactions (PLI). These models learn complex patterns directly from molecular structures, often outperforming traditional machine learning methods. Various DL architectures have been applied to predict PLI for targets like DNA-PKcs. Models such as DeepBindGCN_BC and DeepBindGCN_RG have been developed for fast lead virtual screening tasks, leveraging neural networks to analyze protein and ligand features mdpi.comresearchgate.net. Other DL frameworks, like SSnet, utilize secondary structure information of proteins to predict PLI, demonstrating the ability to learn influential structural elements for ligand binding mdpi.com. SE-OnionNet is another DL model designed to predict binding affinity by extracting feature maps from 3D protein-drug complexes frontiersin.org. These DL approaches enhance the efficiency and accuracy of identifying potential therapeutic agents by learning intricate relationships between molecular structures and binding outcomes.

Stereospecificity in Molecular Interactions

Stereochemistry plays a critical role in molecular recognition and biological activity, as enantiomers of a chiral compound can exhibit significantly different pharmacological profiles. While Nedisertib (M3814) is primarily studied and referred to as a potent DNA-PK inhibitor, literature indicates that the commonly investigated form is the (S)-enantiomer xcessbio.com. Specific research detailing the computational or structural biology studies of the (R)-enantiomer of Nedisertib in relation to DNA-PK targets has not been prominently identified in the reviewed literature. However, the principle of stereospecificity is well-established in drug discovery. For example, studies on other compounds, such as MA-5, have shown that its S-enantiomer significantly impacts NAD+ levels by binding to NAMPT, whereas the R-enantiomer exhibits a weaker effect biorxiv.org. This highlights how different enantiomers can engage with biological targets and pathways distinctively, underscoring the importance of considering stereochemistry in drug design and development.

Compound List:

(R)-Nedisertib: While requested, research primarily focuses on Nedisertib (M3814), identified as the (S)-enantiomer.

Nedisertib (M3814): A potent and selective DNA-PK inhibitor.

DNA-PKcs: DNA-dependent protein kinase catalytic subunit.

Ku70/80: The DNA-binding regulatory heterodimer subunit of DNA-PK.

MA-5: A compound with racemic R- and S-enantiomers, studied for its effects on NAMPT and NAD+ levels.

Exploration of R Nedisertib S Broader Biological Roles in Preclinical Models

Investigation in Non-Oncological Disease Models (e.g., Pulmonary Arterial Hypertension)

Based on the available scientific literature, there is no documented investigation or evidence of (R)-Nedisertib being studied in preclinical models of Pulmonary Arterial Hypertension (PAH) or other non-oncological disease models. While research has explored various protein kinase inhibitors for their potential in treating PAH, this compound has not been identified among those compounds in the reviewed literature nih.govnih.govfrontiersin.orgaginganddisease.org. Studies on PAH typically focus on pathways involving smooth muscle cell proliferation, vascular remodeling, and specific kinase targets relevant to the disease's pathogenesis, but this compound's specific role in this context remains unestablished in the provided sources.

Role in V(D)J Recombination and Immunological Processes in Cellular Models

This compound, also known as M3814 or Peposertib, is a potent and selective inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs) medchemexpress.comselleckchem.comresearchgate.net. DNA-PKcs is a critical enzyme involved in DNA double-strand break (DSB) repair, particularly through the Non-Homologous End Joining (NHEJ) pathway researchgate.netfrontiersin.orgnih.govresearchgate.net. The NHEJ pathway is fundamental for V(D)J recombination, a crucial process in the development of B and T lymphocytes, enabling the generation of diverse antigen receptors frontiersin.orgresearchgate.net.

Investigations using cellular models have directly examined the impact of this compound (as M3814) on V(D)J recombination. In these studies, this compound was shown to influence the efficiency of this process nih.gov. Specifically, the inhibition of DNA-PKcs by this compound leads to a quantitative reduction in coding joint (CJ) formation relative to signal joint (SJ) formation during V(D)J recombination nih.gov. This occurs because DNA-PKcs is essential for activating the Artemis nuclease, which is responsible for opening the DNA hairpins generated during V(D)J recombination nih.gov. By inhibiting DNA-PKcs, this compound prevents this critical step, thereby reducing CJ formation and potentially SJ formation as well nih.gov.

A cellular V(D)J recombination assay utilizing 697 cells demonstrated these effects. At a concentration of 0.5 µM, M3814 did not affect substrate replication or the formation of SJ and CJ nih.gov. However, at higher concentrations, such as 1 µM and 1.5 µM, a significant reduction in coding joint formation was observed compared to the DMSO control (p < 0.05) nih.gov.

Table 1: Impact of this compound (M3814) on V(D)J Recombination in Cellular Assays

| Treatment (M3814/Nedisertib) | Concentration | Effect on Replication | Effect on Signal Joint (SJ) Formation | Effect on Coding Joint (CJ) Formation | Notes |

| M3814 | 0.5 µM | No effect | No effect | No effect | Assessed in cellular V(D)J recombination assay using 697 cells. nih.gov |

| M3814 | 1 µM | Not specified | Not specified (potentially reduced) | Reduced | Reduction in CJ formation was significant (p < 0.05) compared to DMSO control. nih.gov |

| M3814 | 1.5 µM | Not specified | Not specified (potentially reduced) | Reduced | Reduction in CJ formation was significant (p < 0.05) compared to DMSO control. nih.gov |

Beyond V(D)J recombination, DNA-PKcs plays broader roles in lymphocyte development and function, including regulating cell growth, differentiation, and class switch recombination (CSR) in B cells researchgate.net. While direct studies on this compound's impact on these specific immunological processes in cellular models are not detailed in the provided search results, its mechanism of action as a DNA-PKcs inhibitor inherently links it to these fundamental cellular activities within the immune system.

Future Directions and Emerging Research Avenues

Development of Next-Generation DNA-PK Inhibitors Based on (R)-Nedisertib Structure-Activity Relationships

The structure-activity relationships (SAR) of this compound and other DNA-PK inhibitors are crucial for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Research efforts are directed towards modifying existing scaffolds and exploring novel mechanisms of action. For instance, modifications to the triazoloquinoxaline scaffold, such as the incorporation of specific substituents like a 3-pyridyl residue, have demonstrated benefits for DNA-PK potency acs.org. Furthermore, the development of inhibitors that target the interaction between the Ku protein and DNA represents a novel mechanism of DNA-PK inhibition, offering a distinct approach to modulating the NHEJ pathway nih.goviu.edunih.gov. The goal is to create inhibitors that not only maintain high potency against DNA-PK but also exhibit reduced off-target effects and better oral bioavailability, thereby enhancing their therapeutic window and clinical applicability frontiersin.orgfrontiersin.org.

Novel Combinatorial Strategies in Preclinical Cancer Models

The synergistic potential of this compound when combined with other therapeutic modalities is a significant area of ongoing research. Preclinical studies have demonstrated its efficacy in combination with various agents:

Radiotherapy: this compound has shown to enhance the antitumor effects of ionizing radiation (IR) in multiple xenograft models, leading to tumor regression in specific cell lines like FaDu and NCI-H460 medchemexpress.com. Combining DNA-PK inhibitors with radiotherapy is a well-established strategy to overcome resistance to DNA-damaging agents amegroups.orgfrontiersin.org.

Chemotherapy: In Ewing sarcoma models, the combination of a DNA-PK inhibitor (AZD7648) with etoposide (B1684455) (a topoisomerase II poison) resulted in enhanced DNA damage, apoptosis, and tumor shrinkage, although tolerability was noted as a limitation aacrjournals.org. Furthermore, this compound has demonstrated the ability to reverse multidrug resistance by attenuating the efflux activity of the ABCG2 transporter, thereby enhancing the cytotoxicity of ABCG2 substrate drugs such as mitoxantrone (B413) and doxorubicin (B1662922) in resistant lung cancer cell lines medchemexpress.comnih.govresearchgate.net.

Targeted Therapies: Preclinical data indicate that this compound, when combined with radionuclide therapy (LuTate), led to a more robust control of tumor growth in xenograft models, extending tumor control duration compared to LuTate alone thno.org. Similarly, other DNA-PK inhibitors have shown synergistic activity with alpha-particle radiation acs.org.

These findings underscore the potential for developing novel combination regimens that leverage this compound's ability to sensitize cancer cells to DNA-damaging agents and overcome resistance mechanisms.

Table 1: Preclinical Efficacy of this compound in Combination Therapies

| Combination Partner | Cancer Model/Context | Observed Effect |

| Ionizing Radiation (IR) | FaDu and NCI-H460 xenograft models | Enhanced antitumor effect, tumor regression medchemexpress.com |

| LuTate (Radionuclide Therapy) | AR42J tumor xenografts | Increased tumor control duration (10 days to 17 days) thno.org |

| Etoposide (TOP2 inhibitor) | Ewing Sarcoma models (preclinical) | Enhanced DNA damage, apoptosis, and tumor shrinkage (limited tolerability noted) aacrjournals.org |

| Mitoxantrone/Doxorubicin | ABCG2-overexpressing lung cancer cell lines (NCI-H460/MX20, A549/MX10) | Significantly enhanced cytotoxicity, reversal of multidrug resistance medchemexpress.com |

| Alpha-particle radiation | Prostate tumor xenografts | Synergistic activity enhancing antitumor efficacy acs.org (Note: This refers to BAY-8400, a similar DNA-PKi) |

Further Elucidation of Off-Target Interactions and Their Research Implications

Understanding the off-target interactions of this compound is critical for optimizing its therapeutic profile and ensuring safety. While potent and selective DNA-PK inhibitors are being developed, some ATP-mimetic drugs can exhibit off-target toxicities by interacting with other kinases or cellular components frontiersin.orgresearchgate.netdoi.org. For instance, this compound has been observed to modulate the function of the ABCG2 transporter, which is relevant to multidrug resistance medchemexpress.comnih.govresearchgate.net. Research into these interactions can identify potential liabilities early in development and guide the design of more specific compounds. Elucidating these off-target effects can also reveal novel biological pathways influenced by DNA-PK inhibition, opening new avenues for therapeutic intervention or providing insights into potential resistance mechanisms.

Advanced Methodologies for Preclinical Resistance Anticipation

Cancer cells can develop resistance to DNA-PK inhibitors through various mechanisms, including the activation of compensatory DNA damage response (DDR) pathways or alterations in drug metabolism. Advanced preclinical methodologies are essential for anticipating and overcoming such resistance. This includes employing sophisticated cell culture models, such as patient-derived xenografts (PDXs) and organoids, which better recapitulate tumor heterogeneity and the tumor microenvironment. Genomic and proteomic profiling of resistant cell lines and tumors can identify specific biomarkers or pathways that confer resistance, guiding the development of combination therapies or sequential treatment strategies. For example, understanding how resistance to DNA-PK inhibitors develops in conjunction with other DDR pathways (e.g., ATM, ATR) is crucial for designing effective combination treatments frontiersin.orgfrontiersin.org.

Expanding Applications in Genomic Engineering Beyond Current Paradigms

The role of DNA-PK inhibitors in enhancing the efficiency and precision of genome editing technologies, particularly CRISPR-Cas9, is a rapidly evolving field. By inhibiting the error-prone NHEJ pathway, DNA-PK inhibitors bias DNA repair towards homology-directed repair (HDR), which is essential for precise gene insertion or correction nih.govnih.govresearchgate.netmdpi.comgoogle.combiorxiv.orggoogle.com. Preclinical studies have demonstrated significant improvements in genome editing outcomes:

M3814 (Nedisertib) has shown a substantial increase in precise genome editing efficiency, from 18% to 81% in K562 cells google.com.

Combinations of DNA-PK inhibitors with other pathway modulators, such as DNA polymerase θ (Polθ) inhibitors, have achieved up to 80% precision in templated insertions with minimal undesired insertions or deletions researchgate.net.

Other classes of DNA-PK inhibitors targeting the Ku-DNA interaction have increased gene insertion events by at least six-fold in CRISPR models compared to existing enhancement methods nih.gov.

These advancements suggest that DNA-PK inhibitors like this compound could play a pivotal role in developing more effective gene therapies, creating advanced cellular models for disease research, and engineering cells for various biotechnological applications. Future research will likely focus on refining these applications, potentially combining DNA-PK inhibition with other genome editing tools or delivery systems to achieve even greater precision and efficiency.

Compound List:

this compound (also known as Peposertib, M3814, MSC2490484A)

AZD7648

BAY-8400

BAY 2315497

CC-115

CC-122

IC87361

KU0060648

M3814

M769-1095

NU7026

NU7441

PX-866

VX-984 (M9831)

V008-1080

XR-0394

Q & A

Q. What is the molecular mechanism of (R)-Nedisertib in inhibiting DNA-PK, and how does it differ from its racemic form?

this compound selectively targets the catalytic subunit of DNA-PK (DNA-PKcs), a critical kinase in non-homologous end joining (NHEJ) DNA repair. Unlike the racemic mixture (Rac-Nedisertib, IC₅₀ <3 nM), the (R)-isomer exhibits weaker inhibitory activity (IC₅₀: 7–30 nM) due to stereospecific binding interactions . Methodologically, comparative studies should employ kinase inhibition assays (e.g., radiometric or fluorescence-based) under standardized ATP concentrations to quantify potency differences. Structural analysis (e.g., X-ray crystallography) can further elucidate isomer-specific binding conformations.

Q. What are the standard in vitro assays for evaluating this compound’s efficacy in disrupting DNA damage response (DDR) pathways?

Key assays include:

- Clonogenic survival assays to measure radiosensitization effects in cancer cell lines.

- γH2AX foci quantification (via immunofluorescence) to assess DNA double-strand break (DSB) accumulation post-treatment.

- Western blotting to evaluate phosphorylation levels of DNA-PK substrates (e.g., p-DNA-PKcs, p-AKT). Ensure consistent cell culture conditions (e.g., hypoxia, serum concentration) to minimize variability .

Q. How does this compound’s selectivity profile compare to other DNA-PK inhibitors in preclinical models?

Use kinome-wide profiling (e.g., KinomeScan) to assess off-target effects. For example, this compound shows lower cross-reactivity with PI3K isoforms compared to LY294002, a pan-PI3K inhibitor . Validate selectivity in isogenic cell lines (e.g., DNA-PK-deficient vs. wild-type) to confirm on-target activity .

Advanced Research Questions

Q. How should researchers design experiments to evaluate synergistic effects between this compound and PARP inhibitors or radiotherapy?

- Experimental Design : Use factorial designs (e.g., 2×2 matrix) to test multiple dose combinations. Measure synergy via Chou-Talalay combination indices.

- Endpoint Selection : Prioritize translational endpoints like tumor growth delay in xenograft models and homologous recombination deficiency (HRD) biomarkers (e.g., BRCA1/2 mutations).

- Data Interpretation : Address confounding factors (e.g., tumor microenvironment heterogeneity) using spatial transcriptomics or single-cell sequencing .

Q. What methodological approaches resolve contradictions in reported IC₅₀ values for this compound across studies?

- Standardization : Validate assay conditions (e.g., ATP concentration, incubation time) against published protocols.

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability.

- Orthogonal Validation : Confirm results with alternative methods (e.g., cellular thermal shift assays vs. enzymatic assays) .

Q. How can researchers ensure reproducibility of this compound’s effects in in vivo models, given variability in DSB repair kinetics?

- Model Selection : Use genetically engineered mouse models (GEMMs) with defined DNA repair deficiencies (e.g., SCID mice lacking DNA-PKcs).

- Dosing Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to align drug exposure with target engagement (e.g., tumor DNA-PK activity inhibition ≥80%).

- Data Reporting : Adhere to ARRIVE guidelines for preclinical studies, including detailed protocols for irradiation timing and dosimetry .

Q. What strategies address conflicting findings between preclinical efficacy and clinical trial outcomes for DNA-PK inhibitors like this compound?

- Translational Biomarkers : Incorporate liquid biopsies to monitor circulating tumor DNA (ctDNA) and DDR pathway activation in real time.

- Trial Design : Use adaptive trial designs to refine patient stratification (e.g., prioritizing tumors with high DNA-PK expression).

- Post Hoc Analysis : Apply machine learning to identify subpopulations with exceptional responses or resistance mechanisms .

Methodological Considerations

- Data Availability : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Example statement: "Raw kinase assay datasets are available in the [Repository Name] under accession [XXXX]" .

- Ethical Compliance : For studies involving biospecimens, detail IRB-approved protocols for sourcing and anonymization .

- Contradiction Analysis : Use triangulation (e.g., combining quantitative IC₅₀ data with qualitative structural insights) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.